molecular formula C10H14N2 B12091126 N-(cyclopropylmethyl)-4-methylpyridin-3-amine

N-(cyclopropylmethyl)-4-methylpyridin-3-amine

Cat. No.: B12091126
M. Wt: 162.23 g/mol
InChI Key: VWSZIGYOXYSLKI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-methylpyridin-3-amine is an organic compound that features a cyclopropylmethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-4-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-4-methylpyridin-2-amine
  • N-(cyclopropylmethyl)-4-methylpyridin-4-amine
  • N-(cyclopropylmethyl)-3-methylpyridin-3-amine

Uniqueness

N-(cyclopropylmethyl)-4-methylpyridin-3-amine is unique due to the specific positioning of the cyclopropylmethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological properties and applications compared to its analogs.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2/c1-8-4-5-11-7-10(8)12-6-9-2-3-9/h4-5,7,9,12H,2-3,6H2,1H3

InChI Key

VWSZIGYOXYSLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2CC2

Origin of Product

United States

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